Soft-template-carbonization route to highly textured mesoporous carbon–TiO2 inverse opals for efficient photocatalytic and photoelectrochemical applications†

Physical Chemistry Chemical Physics Pub Date: 2014-03-17 DOI: 10.1039/C4CP00803K

Abstract

Hierarchically organized mesoporous carbon–TiO2 inverse opal nanostructures were synthesized by complementary colloid and block copolymer (BCP) self-assembly, where the triblock copolymer P123 acts simultaneously as the template and the carbon source. Highly ordered mesoporous inverse opal nanostructures with a nano-textured surface morphology and multiple-length scale nanopores provide increased light-activated surface area and scattering effects, leading to enhanced photoabsorption efficiency and the transport of matter. UV-vis absorption, X-ray photoelectron spectroscopy and Mott–Schottky measurement studies show that incorporation of carbon moieties into TiO2via direct conversion of BCPs creates a new energy level above the valence band of TiO2, resulting in an effective decrease in the band gap. A significantly enhanced visible light photocatalytic activity was demonstrated for the mesoporous carbon–TiO2 inverse opals in terms of the degradation of p-nitrophenol (∼79%) and photoelectrochemical water splitting (∼0.087%).

Graphical abstract: Soft-template-carbonization route to highly textured mesoporous carbon–TiO2 inverse opals for efficient photocatalytic and photoelectrochemical applications
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